4-Chlorobenzenesulfonyl fluoride

Catalog No.
S3321101
CAS No.
349-89-3
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzenesulfonyl fluoride

CAS Number

349-89-3

Product Name

4-Chlorobenzenesulfonyl fluoride

IUPAC Name

4-chlorobenzenesulfonyl fluoride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H

InChI Key

PCTLRVPDZBVCMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Cl

The exact mass of the compound 4-Chlorobenzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12521. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzenesulfonyl fluoride is a highly stable, electrophilic sulfur(VI) fluoride exchange (SuFEx) reagent and covalent probe building block. Unlike traditional sulfonyl chlorides, which are highly sensitive to moisture and degrade rapidly, this sulfonyl fluoride exhibits exceptional hydrolytic and thermal stability, permitting long-term benchtop storage and aqueous processing [1]. The para-chloro substituent provides a critical electron-withdrawing effect that enhances the electrophilicity of the S(VI) center compared to unsubstituted or alkyl-substituted analogs, while simultaneously offering a halogenated handle for orthogonal transition-metal cross-coupling [2]. These properties make it a highly effective choice for advanced materials synthesis, bioconjugation, and the development of targeted covalent inhibitors where precise reactivity and processability are paramount [3].

Substituting 4-chlorobenzenesulfonyl fluoride with its direct chloride analog (4-chlorobenzenesulfonyl chloride) fundamentally compromises processability; the chloride variant hydrolyzes rapidly in aqueous media and degrades on silica gel, forcing manufacturers to use strictly anhydrous conditions and avoid standard chromatographic purification. Conversely, substituting with 4-methylbenzenesulfonyl fluoride (tosyl fluoride) sacrifices critical reactivity; the electron-donating methyl group reduces the electrophilicity of the sulfur center, leading to significantly lower SuFEx conversion rates when reacting with sterically hindered or weak nucleophiles like specific tyrosine residues [1]. Furthermore, attempting to use brominated analogs increases raw material costs and molecular weight without offering the same balanced resistance to premature oxidative addition during complex multi-step syntheses [2].

Chromatographic and Hydrolytic Processability

A primary procurement advantage of 4-chlorobenzenesulfonyl fluoride is its compatibility with standard purification and aqueous workup protocols. Quantitative isolation studies demonstrate that 4-chlorobenzenesulfonyl fluoride can be purified via standard silica gel chromatography with an 85% to 94% recovered yield [1]. In stark contrast, 4-chlorobenzenesulfonyl chloride undergoes rapid competitive hydrolysis and degradation on silica, typically requiring vacuum distillation or specialized crystallization to avoid massive yield losses .

Evidence DimensionChromatographic recovery yield
Target Compound Data85-94% yield on silica gel (hexane/DCM)
Comparator Or BaselineSulfonyl chlorides (severe degradation/hydrolysis on silica)
Quantified Difference>80% differential in recoverable yield via standard chromatography
ConditionsSilica gel column chromatography, ambient atmosphere

Buyers can streamline manufacturing and purification workflows without investing in anhydrous handling or specialized distillation equipment.

Orthogonal Stability in Transition-Metal Catalysis

4-Chlorobenzenesulfonyl fluoride offers exceptional orthogonality in complex synthetic routes involving transition metals. Under standard Suzuki-Miyaura cross-coupling conditions (Pd(dppf)Cl2, 65-100 °C), the S-F bond of 4-chlorobenzenesulfonyl fluoride exhibits 0% desulfonative cleavage, remaining entirely intact as the major recovered component [1]. Conversely, sulfonyl chlorides are highly reactive competent partners for desulfonative cross-coupling, leading to the destruction of the sulfonyl group under identical conditions[1].

Evidence DimensionDesulfonative cleavage under Pd-catalysis
Target Compound Data0% S-F bond cleavage (intact sulfonyl group)
Comparator Or BaselineSulfonyl chlorides (highly reactive, complete desulfonative cleavage)
Quantified DifferenceAbsolute preservation of the sulfonyl group vs complete degradation
ConditionsPd(dppf)Cl2 catalyst, boronic acid/ester, 65-100 °C

Enables procurement for multi-step syntheses where the sulfonyl group must survive downstream metal-catalyzed functionalization of the aryl ring.

Electronic Activation for SuFEx Ligation

The para-chloro substituent provides a quantifiable electronic advantage over standard alkyl-substituted sulfonyl fluorides. The electron-withdrawing nature of the chloro group (Hammett constant σ_p = +0.23) significantly increases the electrophilicity of the S(VI) center compared to 4-methylbenzenesulfonyl fluoride (σ_p = -0.17) [1]. This +0.40 difference in σ values lowers the activation barrier for fluoride displacement, resulting in demonstrably higher conversion rates when coupling with weak or sterically hindered nucleophiles in SuFEx click chemistry [1].

Evidence DimensionHammett substituent constant (σ_p) and electrophilicity
Target Compound Dataσ_p = +0.23 (enhanced SuFEx reactivity)
Comparator Or Baseline4-Methylbenzenesulfonyl fluoride (σ_p = -0.17)
Quantified Difference+0.40 σ shift toward electron-withdrawing activation
ConditionsNucleophilic substitution at the S(VI) center under basic SuFEx conditions

Buyers developing covalent inhibitors or complex bioconjugates will achieve higher yields with weak nucleophiles using the highly electrophilic chloro-analog.

Late-Stage SuFEx Bioconjugation and Linker Synthesis

Because 4-chlorobenzenesulfonyl fluoride survives aqueous environments and silica gel purification (yielding >85% recovery), it is the optimal procurement choice for synthesizing complex, water-soluble bioconjugation linkers. It allows chemists to build the linker architecture under standard laboratory conditions before initiating the final SuFEx click reaction with proteins or nucleic acids [1].

Targeted Covalent Inhibitor (TCI) Development

In chemical biology, the enhanced electrophilicity of the para-chloro substituted S(VI) center (driven by its +0.23 Hammett constant) makes this compound more effective than tosyl fluoride for targeting less reactive or sterically hindered tyrosine and lysine residues in enzyme binding pockets. This ensures higher labeling efficiency and stronger covalent inhibition[2].

Orthogonal Multi-Step Pharmaceutical Manufacturing

For synthetic routes requiring transition-metal catalysis, 4-chlorobenzenesulfonyl fluoride is prioritized over sulfonyl chlorides because its S-F bond exhibits 0% desulfonative cleavage under palladium catalysis. This allows manufacturers to perform Suzuki or Buchwald-Hartwig couplings on the aryl ring without prematurely destroying the critical sulfonyl functionality [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

349-89-3

Wikipedia

Benzenesulfonyl fluoride, p-chloro-

Dates

Last modified: 08-19-2023

Explore Compound Types